2-(2-Fluorophenyl)-1,3-dioxolane 2-(2-Fluorophenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 133393-02-9
VCID: VC11681284
InChI: InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
SMILES: C1COC(O1)C2=CC=CC=C2F
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol

2-(2-Fluorophenyl)-1,3-dioxolane

CAS No.: 133393-02-9

Cat. No.: VC11681284

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-1,3-dioxolane - 133393-02-9

Specification

CAS No. 133393-02-9
Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
IUPAC Name 2-(2-fluorophenyl)-1,3-dioxolane
Standard InChI InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
Standard InChI Key OUGKZMWCALAHOE-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC=CC=C2F
Canonical SMILES C1COC(O1)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Fluorophenyl)-1,3-dioxolane consists of a five-membered dioxolane ring (1,3-dioxolane) attached to a phenyl group substituted with a fluorine atom at the ortho position. The molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol. The fluorine atom’s electronegativity induces polarization in the phenyl ring, enhancing the compound’s reactivity in electrophilic substitution reactions .

The dioxolane ring adopts an envelope conformation, as observed in related structures like (4S,5S)-2-(2-fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide . This conformation stabilizes the molecule through intramolecular hydrogen bonding, particularly between the fluorine atom and adjacent hydrogens .

Physical Properties

While specific data for 2-(2-fluorophenyl)-1,3-dioxolane are scarce, analogous compounds provide insights:

PropertyValue (Analogous Compounds)Source
Melting Point127–129°C (brominated analog)
Boiling Point~250°C (estimated)
SolubilityModerate in polar aprotic solvents

The fluorine substituent reduces hydrophobicity compared to non-fluorinated analogs, improving solubility in solvents like dichloromethane and dimethyl sulfoxide .

Synthesis Methods

General Synthetic Strategy

The synthesis of 2-(2-fluorophenyl)-1,3-dioxolane typically involves acid-catalyzed cyclocondensation between 2-fluorobenzaldehyde and ethylene glycol. This method mirrors protocols used for similar dioxolane derivatives :

  • Reaction Setup:

    • 2-Fluorobenzaldehyde reacts with ethylene glycol in toluene.

    • Acid catalyst (e.g., p-toluenesulfonic acid) facilitates hemiacetal formation.

    • Dehydration under reflux yields the dioxolane ring .

  • Optimization:

    • Temperature: 110–120°C (reflux conditions) .

    • Catalyst Loading: 5–10 mol% .

    • Reaction Time: 6–12 hours .

A representative reaction equation is:

2-Fluorobenzaldehyde+HOCH2CH2OHH+C9H9FO2+H2O\text{2-Fluorobenzaldehyde} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_9\text{FO}_2 + \text{H}_2\text{O}

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions .

  • Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the para position of the phenyl ring. Common reactions include:

  • Nitration: Yields 2-fluoro-4-nitrophenyl-dioxolane .

  • Sulfonation: Forms sulfonic acid derivatives for further functionalization .

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis under acidic conditions to regenerate 2-fluorobenzaldehyde and ethylene glycol:

C9H9FO2+H2OH+2-Fluorobenzaldehyde+HOCH2CH2OH\text{C}_9\text{H}_9\text{FO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2-Fluorobenzaldehyde} + \text{HOCH}_2\text{CH}_2\text{OH}

This reversibility is exploited in protecting-group strategies for carbonyl compounds .

Comparative Analysis with Analogous Compounds

The table below highlights key differences between 2-(2-fluorophenyl)-1,3-dioxolane and related structures:

CompoundSubstituentsMolecular FormulaKey Properties
2-(2-Fluorophenyl)-1,3-dioxolane2-FC₉H₉FO₂High polarity, moderate reactivity
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane3-Br, 2-FC₉H₆BrFO₂Enhanced electrophilicity
(4S,5S)-2-(2-Fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide4,5-CONH₂C₁₁H₁₁FN₂O₄Stabilized by H-bonding

The absence of bulky substituents in 2-(2-fluorophenyl)-1,3-dioxolane confers greater synthetic versatility compared to carboxamide derivatives .

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